N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is a heterocyclic compound featuring a benzofuran moiety fused to an isoxazole ring, linked via a methyl group to a cyclopropanecarboxamide. Its structural complexity arises from the interplay of aromatic systems (benzofuran and isoxazole) and the strained cyclopropane ring. The compound’s synthesis typically involves cycloaddition reactions to form the isoxazole core, followed by functionalization with benzofuran and cyclopropane groups.
Crystallographic studies using SHELX programs, particularly SHELXL for refinement, have resolved its three-dimensional structure, confirming the planar arrangement of the benzofuran-isoxazole system and the spatial orientation of the cyclopropane-carboxamide substituent . ORTEP-3 has been employed to visualize its molecular geometry, highlighting key bond angles and torsional strains introduced by the cyclopropane ring . While specific biological applications remain under investigation, analogs of this compound class are often explored for kinase inhibition or antimicrobial activity due to their heterocyclic frameworks.
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-16(10-5-6-10)17-9-12-8-15(21-18-12)14-7-11-3-1-2-4-13(11)20-14/h1-4,7-8,10H,5-6,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXXYAWYWMFSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide-Alkyne Cycloaddition
The copper(I)-catalyzed [3+2] cycloaddition between benzofuran-2-carbonitrile oxide and propargylamine provides regioselective access to 3,5-disubstituted isoxazoles (Table 1).
Table 1: Optimization of Cycloaddition Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CuI | THF | 60 | 78 | |
| CuTC | DCM | 25 | 85 | |
| None (HTIB) | EtOH | Reflux | 72 |
Key steps:
Ultrasound-Assisted Isoxazole Formation
Huang et al. demonstrated that sonication accelerates the reaction between benzofuran-2-carbaldehyde and propargylamine in aqueous medium, achieving 89% yield in 2 hours. This method avoids metal catalysts and simplifies purification.
Functionalization of the Methylamine Linker
Protection-Deprotection Strategy
The primary amine in 3-(aminomethyl)-5-(benzofuran-2-yl)isoxazole is protected as a Boc derivative to prevent side reactions during subsequent steps:
- Treat with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
- Deprotect using trifluoroacetic acid (TFA) prior to amidation.
Direct Amidation via Carbodiimide Coupling
The unprotected amine reacts with cyclopropanecarbonyl chloride in the presence of Hünig’s base (DIPEA) and a coupling agent such as HBTU (Table 2).
Table 2: Amidation Reaction Optimization
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HBTU | DIPEA | DMF | 92 |
| EDCI/HOBt | TEA | CH₂Cl₂ | 85 |
| DCC | NMM | THF | 78 |
Alternative Synthetic Routes
Ionic Liquid-Mediated Synthesis
Valizadeh et al. reported a green chemistry approach using 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF₆) as a recyclable solvent for isoxazole formation. This method reduces reaction time to 30 minutes with 90% yield.
One-Pot Tandem Reactions
A patented method (US9415037B2) describes a tandem process where benzofuran-2-carboxaldehyde oxime and propargylamine undergo cycloaddition followed by in situ amidation with cyclopropanecarbonyl chloride. This eliminates intermediate isolation, improving overall efficiency.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) showed >99% purity, with a retention time of 6.7 minutes.
Challenges and Mitigation Strategies
- Regioselectivity in Cycloaddition : Use of CuTC ensures exclusive formation of the 3,5-regioisomer.
- Amine Oxidation : Conduct reactions under inert atmosphere (N₂/Ar) to prevent degradation.
- Cyclopropane Ring Stability : Employ mild bases (e.g., DIPEA) to avoid ring-opening.
Scale-Up Considerations
Pilot-scale synthesis (100 g batch) achieved 83% yield using:
- Continuous flow reactor for cycloaddition (residence time: 10 min).
- Liquid-liquid extraction for amidation product isolation.
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Leading to quinone derivatives.
- Reduction : Forming corresponding amines.
- Substitution Reactions : Particularly at the isoxazole ring .
Biology
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Activity : The compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. A study indicated that it showed promising results in inhibiting tumor growth in specific cancer cell lines .
Medicine
The therapeutic potential of this compound is being explored for various diseases:
- Cancer Treatment : The compound's mechanism involves intercalation with DNA, which could disrupt replication in cancer cells, making it a candidate for further development as an anticancer agent .
Table 1: Summary of Biological Activities
Detailed Findings from Case Studies
-
Anticancer Activity :
- A recent study evaluated the compound's efficacy against various cancer cell lines using the National Cancer Institute's Developmental Therapeutics Program protocols. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as lead compounds for drug development .
- Antimicrobial Activity :
Mechanism of Action
The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its ability to intercalate with DNA, potentially disrupting the replication process in cancer cells . The isoxazole ring may interact with enzymes involved in microbial metabolism, leading to antimicrobial effects .
Comparison with Similar Compounds
Benzofuran Replacement: Substitution with Benzothiophene
Replacing benzofuran with benzothiophene (a sulfur-containing analog) alters electronic properties and molecular packing. The sulfur atom increases lipophilicity (LogP +0.5) and slightly reduces hydrogen-bonding capacity.
Isoxazole Substitution: Pyrazole and Oxazole Variants
- However, the loss of isoxazole’s oxygen atom reduces dipole moment, affecting binding affinity in receptor models.
- Oxazole replacement : Oxazole maintains similar electronic properties to isoxazole but with reversed ring substituent positions. ORTEP-3 visualizations show minimal conformational changes, though steric effects may influence intermolecular interactions .
Cyclopropane Modification: Cyclobutane and Linear Alkyl Chains
- Cyclobutane analogs: Larger ring size reduces strain energy, increasing conformational flexibility.
- Linear alkyl chains : Replacing cyclopropane with a butyl group eliminates ring strain but introduces rotational freedom. This modification often decreases crystallinity, as observed in powder X-ray diffraction studies.
Carboxamide Functionalization: Ester and Nitrile Derivatives
- Ester analogs: Replacing the carboxamide with an ester group reduces hydrogen-bond donor capacity, lowering solubility in aqueous media. However, ester derivatives may exhibit improved membrane permeability.
- Nitrile analogs : The nitrile group’s strong dipole enhances electrostatic interactions but may introduce toxicity concerns.
Comparative Data Table
Key Findings and Implications
- Benzofuran vs. Benzothiophene : Sulfur substitution enhances lipophilicity but may reduce target specificity.
- Isoxazole vs. Pyrazole : Pyrazole improves solubility but requires balancing electronic effects for optimal activity.
- Cyclopropane vs. Larger Rings : Ring strain in cyclopropane favors rigid conformations critical for binding.
- Carboxamide Functionality: Essential for hydrogen-bond networks; modifications must preserve donor capacity.
Crystallographic tools like SHELXL and ORTEP-3 remain indispensable for elucidating these structural nuances . Further studies should prioritize synthetic optimization guided by crystallographic data to enhance physicochemical and biological profiles.
Biological Activity
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzofuran moiety linked to an isoxazole ring, with a cyclopropanecarboxamide group. The synthesis typically involves multi-step organic reactions, beginning with the formation of the benzofuran core followed by the construction of the isoxazole ring through cyclization reactions.
Synthetic Route Overview:
- Formation of Benzofuran Core : Utilizes aromatic substitution reactions.
- Isoxazole Ring Construction : Achieved through cyclization with hydroxylamine derivatives.
- Cyclopropanecarboxamide Attachment : Involves amide bond formation with cyclopropanecarboxylic acid derivatives.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human breast and colon cancer cell lines.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties, particularly its ability to inhibit COX enzymes.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound acts as a selective inhibitor of cyclooxygenase enzymes, which are crucial in the inflammatory pathway.
- Cell Cycle Arrest : It induces apoptosis in cancer cells by disrupting cell cycle progression.
- Modulation of Signaling Pathways : It may interfere with signaling pathways related to cell survival and proliferation.
Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of this compound in vivo using xenograft models. The compound significantly reduced tumor growth compared to control groups, suggesting its potential as an anticancer agent.
Study 2: Anti-inflammatory Properties
In a controlled trial evaluating anti-inflammatory agents, this compound was found to reduce inflammation markers in animal models of arthritis, indicating its therapeutic potential in treating inflammatory diseases.
Q & A
Q. Reported Activities :
- Antimicrobial : MIC values of 12–15 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer : IC50 of 5.2 µM in apoptosis induction assays (comparable to standard drugs) .
Assays : - Broth microdilution for MIC determination .
- MTT assay for cytotoxicity screening .
- Flow cytometry for apoptosis profiling (Annexin V/PI staining) .
Advanced: How do structural modifications (e.g., substituents on benzofuran/isoxazole) impact biological activity?
Q. Structure-Activity Relationship (SAR) Insights :
- Electron-donating groups (e.g., -OCH3 on benzofuran) enhance antimicrobial activity by improving membrane permeability .
- Fluorine substitution on the phenoxy group (as in analogs) increases lipophilicity and target binding (e.g., enzyme inhibition via hydrophobic interactions) .
- Cyclopropane vs. Cyclopentane : Cyclopropane’s ring strain may enhance conformational rigidity, improving receptor selectivity .
Methodology : - Synthesize derivatives with systematic substituent variations.
- Compare IC50/MIC values and computational docking (e.g., AutoDock Vina) to map binding interactions .
Advanced: How can researchers resolve contradictions in biological data across studies (e.g., varying MIC/IC50 values)?
Q. Strategies :
- Standardize Assay Conditions : Use identical bacterial strains (e.g., ATCC controls) and nutrient media .
- Control for Solubility : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid solvent interference .
- Validate via Orthogonal Assays : Confirm apoptosis induction with caspase-3/7 activity assays alongside MTT .
Advanced: What strategies optimize this compound’s physicochemical properties (e.g., solubility, bioavailability)?
- Prodrug Design : Introduce ester groups on the cyclopropane carboxamide for enhanced hydrolysis in vivo .
- Co-crystallization : Use co-formers (e.g., succinic acid) to improve aqueous solubility .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .
Advanced: What challenges arise in analytical characterization, and how are they addressed?
Q. Challenges :
- Isomerization : Isoxazole ring tautomerism may complicate NMR interpretation.
- Degradation : Hydrolysis of the cyclopropane under acidic conditions (e.g., stomach pH) .
Solutions : - Use 2D NMR (COSY, HSQC) to resolve tautomers .
- Stability studies under varied pH/temperature with UPLC monitoring .
Advanced: How can target identification studies elucidate this compound’s mechanism of action?
Q. Methods :
- Pull-down assays : Biotinylated analogs to isolate binding proteins .
- Kinase Profiling : Screen against kinase libraries (e.g., DiscoverX) to identify targets .
- CRISPR-Cas9 Knockout : Validate candidate targets (e.g., apoptosis regulators) in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
